4'-Cyanobenzylidene-4-butoxyaniline
Description
Contextualization within Liquid Crystalline Materials Science
Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. ontosight.ai In this state, molecules have a degree of orientational order but lack long-range positional order. 4'-Cyanobenzylidene-4-butoxyaniline, often referred to by the abbreviation CBBA or 4O.O4, is a classic example of a compound designed to exhibit this behavior.
Its structure consists of a central rigid core composed of two benzene (B151609) rings linked by an azomethine group (-CH=N-), and two terminal chains: a flexible butoxy group (-OC4H9) and a polar cyano group (-CN). uni.lu This combination of a rigid, polarizable core and flexible ends allows the molecules to self-assemble into ordered, yet fluid, arrangements upon changes in temperature. ontosight.ai The study of such molecules is fundamental to understanding the structure-property relationships that govern the formation and stability of various liquid crystal phases, including the nematic and smectic phases. nih.govresearchgate.net
Significance of Azomethine-based Liquid Crystals in Modern Research
Azomethine-based liquid crystals, also known as Schiff bases, are a significant class of mesomorphic compounds. nih.gov The azomethine linkage (-CH=N-) is a key structural element that contributes to the linearity and rigidity of the molecular core, which are crucial for the formation of liquid crystalline phases. nih.gov
The key advantages and research focus on azomethine liquid crystals include:
Ease of Synthesis: Schiff bases are typically synthesized through a straightforward condensation reaction between an aldehyde or ketone and a primary amine. nih.gov
Structural Versatility: The molecular architecture can be easily modified by changing the terminal groups or altering the aromatic core, allowing for the fine-tuning of mesomorphic properties such as phase transition temperatures and the type of mesophase formed. researchgate.netmdpi.com
Photoactivity: The azomethine group can impart photoresponsive properties to the molecule, making these materials candidates for applications in optical switching and data storage. nih.gov
Extensive research has been conducted on various homologous series of azomethine compounds to understand how slight changes in molecular geometry, such as the length of a terminal alkyl chain, can lead to significant shifts in mesomorphic behavior. nih.govresearchgate.net
Overview of Research Trajectories for this compound
Research on this compound and related compounds generally follows several key trajectories:
Synthesis and Characterization: The primary research line involves the synthesis and subsequent characterization of the compound's liquid crystalline properties. ontosight.ai Techniques such as Differential Scanning Calorimetry (DSC) are used to determine the phase transition temperatures and associated enthalpy changes, while Polarized Optical Microscopy (POM) is employed to identify the specific textures of the nematic and smectic phases. nih.govresearchgate.net
Phase Behavior and Polymorphism: Detailed investigations focus on the rich polymorphism of these materials. For instance, homologous series of similar azomethine compounds have been shown to exhibit not just nematic phases but also various smectic phases like Smectic C, Smectic I, and Smectic G. researchgate.net Understanding the sequence and stability of these phases is a core objective.
Computational Studies: To complement experimental findings, computational methods like Density Functional Theory (DFT) are used. nih.govresearchgate.net These theoretical studies help in understanding the relationship between the molecular structure (e.g., geometry, dipole moment, polarizability) and the observed mesomorphic properties, offering predictive power for designing new liquid crystal materials. nih.govmdpi.com
Mixture Formulations: Research also explores the properties of this compound when mixed with other liquid crystals. This is often done to create eutectic mixtures with specific properties, such as a broader temperature range for a particular mesophase, which is crucial for practical applications like liquid crystal displays (LCDs). researchgate.net
The collective aim of these research efforts is to build a comprehensive understanding of how molecular design translates into macroscopic material properties, paving the way for the creation of advanced functional materials.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-butoxyphenyl)iminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-8-17(9-11-18)20-14-16-6-4-15(13-19)5-7-16/h4-11,14H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFABQUNUXAXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593021 | |
| Record name | 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55873-21-7 | |
| Record name | 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Cyanobenzylidene-4-butoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Engineering for 4 Cyanobenzylidene 4 Butoxyaniline
Established Synthetic Pathways and Precursor Chemistry
The primary and most established method for synthesizing 4'-Cyanobenzylidene-4-butoxyaniline is through a condensation reaction, specifically the formation of a Schiff base (or imine). This reaction involves the equimolar combination of two key precursors: 4-butoxyaniline (B1265475) and 4-cyanobenzaldehyde (B52832).
The reaction proceeds by the nucleophilic attack of the primary amine group (-NH₂) of 4-butoxyaniline on the electrophilic carbonyl carbon of the aldehyde group (-CHO) on 4-cyanobenzaldehyde. This is typically followed by a dehydration step, resulting in the formation of the characteristic carbon-nitrogen double bond (C=N) of the imine and the elimination of a water molecule. The reaction is reversible and is commonly carried out in a solvent such as ethanol (B145695) or toluene (B28343), often with catalytic amounts of an acid (e.g., acetic acid) to facilitate the dehydration step.
Precursor Chemistry:
4-Butoxyaniline : This compound serves as the amine precursor. smolecule.com It is an aromatic amine with a butoxy group (-OC₄H₉) attached to the benzene (B151609) ring, which influences the liquid crystalline properties of the final product. smolecule.com Its synthesis can be achieved through methods like the Williamson ether synthesis by reacting p-aminophenol with a butyl halide, or through the alkylation of sodium p-nitrophenol with bromobutane followed by the reduction of the nitro group. smolecule.com It is a versatile building block in the synthesis of various organic molecules. sigmaaldrich.com
4-Cyanobenzaldehyde : This compound provides the aldehyde functional group and the terminal cyano group (-C≡N). The strong dipole moment of the cyano group is a critical feature that contributes to the formation of the desired liquid crystal phases in the final molecule. It is a commercially available white solid.
The properties of these precursors are summarized in the table below.
Table 1: Precursor Properties A user-interactive data table is provided below. Please click on the headers to sort the data.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|---|
| 4-Butoxyaniline | 4-Butoxyaniline | C₁₀H₁₅NO | 165.23 | Amine Precursor |
| 4-Cyanobenzaldehyde | 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | Aldehyde Precursor |
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. The key to high yield in this equilibrium-driven reaction is the efficient removal of the water byproduct, which shifts the equilibrium towards the product side according to Le Châtelier's principle.
Key Optimization Strategies:
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid, such as glacial acetic acid or p-toluenesulfonic acid, significantly accelerates the rate-limiting dehydration step.
Solvent and Water Removal: The choice of solvent is critical. Using a solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus during reflux. Alternatively, performing the reaction in absolute ethanol takes advantage of the product's lower solubility upon cooling, allowing it to crystallize out of the solution, thus driving the reaction forward.
Temperature: The reaction is typically performed at elevated temperatures (reflux) to increase the reaction rate. The specific temperature depends on the boiling point of the chosen solvent.
Reaction Time: Monitoring the reaction progress, often by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to ensure completion without the formation of degradation byproducts.
Purification: The most common method for purifying the crude product is recrystallization from a suitable solvent, such as ethanol or hexane. This process effectively removes unreacted precursors and the catalyst, yielding the product as a crystalline solid.
Table 2: Reaction Parameter Optimization A user-interactive data table is provided below. Please click on the headers to sort the data.
| Parameter | Condition/Method | Purpose |
|---|---|---|
| Catalyst | Acetic Acid, p-Toluenesulfonic acid | To protonate the hydroxyl intermediate, facilitating water elimination. |
| Solvent | Ethanol, Toluene, Dichloromethane | To dissolve reactants and facilitate interaction. Toluene allows for azeotropic water removal. |
| Water Removal | Dean-Stark Apparatus, Molecular Sieves | To shift the reaction equilibrium towards the product. |
| Temperature | Reflux Conditions | To increase reaction kinetics. |
| Purification | Recrystallization (e.g., from ethanol) | To obtain high-purity crystalline product. |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for Schiff base synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.
Solvent-Free Synthesis (Mechanochemistry): One prominent green approach is mechanosynthesis, where the solid reactants (4-butoxyaniline and 4-cyanobenzaldehyde) are ground together at room temperature, sometimes with a catalytic amount of an acid. This method often proceeds rapidly and with high yields, completely eliminating the need for bulk solvents and simplifying workup procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of this compound, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This efficiency gain also leads to significant energy savings. The reaction can be performed in a minimal amount of a polar solvent like ethanol or under solvent-free conditions.
Use of Greener Solvents: When a solvent is necessary, replacing traditional solvents like toluene with more benign alternatives such as ethanol or water (if reactant solubility allows) is a key green strategy. While general methods for greening amine synthesis are being developed, their specific application to this compound continues to be an area of interest. nih.govchemrxiv.org
Table 3: Comparison of Synthetic Approaches A user-interactive data table is provided below. Please click on the headers to sort the data.
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Reflux in Toluene/Ethanol (hours) | Well-established, reliable | Long reaction times, high energy use, solvent waste |
| Microwave-Assisted | Microwave irradiation (minutes), often solvent-free | Rapid, high yields, energy efficient | Requires specialized equipment |
| Mechanochemical | Grinding reactants at room temp (minutes) | Solvent-free, low energy, simple workup | May not be suitable for all scales |
Scalability Considerations for Research-Scale Production
For laboratory and research-scale production (typically in the 1-50 gram range), the synthesis of this compound is generally considered straightforward and scalable. The reaction is a high-yielding, one-pot synthesis that does not require specialized or high-pressure equipment.
The primary considerations for scaling up from milligram to multigram quantities are:
Cost and Availability of Precursors: Both 4-butoxyaniline and 4-cyanobenzaldehyde are commercially available, making the synthesis accessible for research purposes.
Efficient Mixing and Heat Transfer: As the reaction scale increases, ensuring homogenous mixing of the reactants and uniform heat distribution becomes more important to maintain consistent reaction rates and prevent side reactions.
Effective Water Removal: At a larger scale, the efficiency of the Dean-Stark trap or the capacity of drying agents like molecular sieves must be scaled appropriately to handle the increased amount of water produced.
Purification: Recrystallization remains the preferred method for purification at this scale. However, larger quantities may require larger volumes of solvent, and careful control of the cooling rate is necessary to obtain well-formed crystals and ensure high purity. The final product is a stable, crystalline solid, which simplifies handling and storage. labscoop.com
Table of Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 4-[(4-butoxyphenyl)iminomethyl]benzonitrile | C₁₈H₁₈N₂O |
| 4-Butoxyaniline | 4-Butoxyaniline | C₁₀H₁₅NO |
| 4-Cyanobenzaldehyde | 4-Cyanobenzaldehyde | C₈H₅NO |
| p-Aminophenol | 4-Aminophenol | C₆H₇NO |
| Sodium p-nitrophenol | Sodium 4-nitrophenolate | C₆H₄NNaO₃ |
| Bromobutane | 1-Bromobutane | C₄H₉Br |
| Toluene | Toluene | C₇H₈ |
| Ethanol | Ethanol | C₂H₆O |
| Acetic Acid | Acetic Acid | C₂H₄O₂ |
Molecular Structure and Conformation Analysis of 4 Cyanobenzylidene 4 Butoxyaniline
Advanced X-ray Crystallography Studies of Crystalline Phases
X-ray crystallography stands as a cornerstone technique for the precise determination of molecular and crystal structures. For 4'-Cyanobenzylidene-4-butoxyaniline, both single crystal and powder X-ray diffraction methods provide invaluable insights into its solid-state organization.
Single Crystal X-ray Diffraction Refinement and Intermolecular Interactions
Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In similar structures, a variety of non-covalent interactions, such as C-H···N and C-H···π interactions, are observed. These interactions play a significant role in the stabilization of the crystal structure. It is highly probable that in the crystalline form of this compound, the nitrile group and the aromatic rings are key players in forming a network of these weak interactions, leading to a stable three-dimensional arrangement.
Table 1: Representative Crystallographic Parameters for an Analogous Benzylideneaniline (B1666777) Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.197 |
| b (Å) | 10.670 |
| c (Å) | 12.977 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1134.5 |
| Z | 4 |
Note: Data presented is for an analogous compound and serves as a representative example.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is an essential tool for the identification of crystalline phases and the assessment of sample purity. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For this compound, a powder pattern would consist of sharp, well-defined peaks, confirming its crystalline nature. Any deviation from the standard pattern, such as the presence of additional peaks, would indicate the presence of impurities or different polymorphic forms. This technique is particularly important in the quality control of materials intended for applications such as liquid crystal displays, where purity is paramount.
Conformational Analysis using Computational Chemistry
Computational chemistry offers a powerful lens through which to explore the conformational landscape and electronic properties of molecules. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a deeper understanding of its structure and behavior at the molecular level.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic structure of molecules. labproinc.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can provide detailed information on bond lengths, bond angles, and dihedral angles. These calculations often reveal that the molecule adopts a trans configuration around the C=N double bond, which is the more stable isomer. The calculated geometry confirms the near-planar structure, with a slight twist between the two aromatic rings. This twist is a result of the steric hindrance between the hydrogen atoms on the aniline (B41778) and benzylidene rings.
Table 2: Selected Optimized Geometrical Parameters of a Benzylideneaniline Analog from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | 1.25 | - |
| C-N | 1.42 | - |
| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 |
| C-O | 1.37 | - |
| C≡N | 1.16 | - |
| C-N-C | - | 121.5 |
| C-C=N | - | 122.3 |
Note: Data is representative of typical values for benzylideneaniline derivatives.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for the characterization of chemical compounds. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information that, when combined, allows for the unambiguous confirmation of the molecular structure of this compound.
The IR spectrum is particularly informative for identifying the functional groups present in the molecule. Key vibrational bands would include a strong absorption for the C≡N (nitrile) stretch, typically around 2220-2230 cm⁻¹, and a sharp peak for the C=N (imine) stretch in the region of 1610-1630 cm⁻¹. The presence of the ether linkage is confirmed by a C-O stretch, and the aromatic rings give rise to a series of characteristic peaks.
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the imine proton, and the protons of the butoxy group, with their chemical shifts and coupling patterns confirming their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the nitrile and imine carbons.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extended π-conjugation in this compound, spanning across the two phenyl rings and the imine bridge, results in strong absorption in the UV region.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peak/Signal | Assignment |
| IR (cm⁻¹) | ~2225 | C≡N stretch |
| ~1620 | C=N stretch | |
| ~1250 | C-O stretch (asymmetric) | |
| ¹H NMR (ppm) | ~8.4 | -CH=N- |
| ~6.9 - 7.9 | Aromatic protons | |
| ~4.0 (triplet) | -O-CH₂- | |
| ~0.9 (triplet) | -CH₃ | |
| ¹³C NMR (ppm) | ~160 | -CH=N- |
| ~119 | C≡N | |
| ~115 - 155 | Aromatic carbons | |
| ~68 | -O-CH₂- | |
| ~14 | -CH₃ |
Note: Spectroscopic data is based on typical values for this compound and may vary slightly depending on the solvent and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the chemical structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the proton environments within the molecule. The aromatic protons of the two phenyl rings typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. This complexity arises from the spin-spin coupling between adjacent, chemically non-equivalent protons. The protons on the cyanobenzylidene ring are expected to be more deshielded due to the electron-withdrawing nature of the cyano group (-C≡N) and the imine bond (-CH=N-).
The protons of the butoxy chain exhibit distinct signals in the upfield region. The terminal methyl group (-CH₃) protons are expected to resonate as a triplet, while the methylene (B1212753) groups (-CH₂-) adjacent to the oxygen atom and each other will appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative oxygen atom. The imine proton (-CH=N-) is a key diagnostic signal, typically appearing as a singlet in the downfield region, often above 8.0 ppm.
| Proton Assignment | Expected Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 (multiplets) |
| Imine Proton (-CH=N-) | > 8.0 (singlet) |
| Butoxy Chain (-OCH₂-) | ~ 4.0 (triplet) |
| Butoxy Chain (-CH₂CH₂CH₃) | 1.5 - 1.8 (multiplets) |
| Butoxy Chain (-CH₃) | ~ 0.9 (triplet) |
| Note: The exact chemical shifts can vary depending on the solvent and the concentration. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. The carbon atoms of the aromatic rings will resonate in the range of 110-160 ppm. The carbon of the cyano group (-C≡N) is typically found further downfield, often above 115 ppm. The imine carbon (-CH=N-) is also a characteristic signal in the downfield region, usually between 150 and 165 ppm. The carbon atoms of the butoxy chain will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
| Imine Carbon (-CH=N-) | 150 - 165 |
| Cyano Carbon (-C≡N) | > 115 |
| Butoxy Chain (-OCH₂-) | 60 - 70 |
| Butoxy Chain (-CH₂-) | 20 - 40 |
| Butoxy Chain (-CH₃) | 10 - 15 |
| Note: These are approximate ranges and can be influenced by the molecular environment. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong and sharp absorption band is expected around 2220-2230 cm⁻¹ corresponding to the stretching vibration of the cyano group (-C≡N). The stretching vibration of the imine bond (-C=N-) typically appears as a medium to strong band in the region of 1610-1630 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group appear just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage is expected in the range of 1240-1260 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The cyano group (-C≡N) stretching vibration also gives a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (around 2220-2230 cm⁻¹). The C=N stretching of the imine group is also Raman active. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong bands in the Raman spectrum in the 1580-1610 cm⁻¹ region. The symmetric stretching of the benzene (B151609) rings can also be a prominent feature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Cyano (-C≡N) | Stretching | 2220 - 2230 | IR, Raman (Strong, Sharp) |
| Imine (-C=N-) | Stretching | 1610 - 1630 | IR, Raman (Medium-Strong) |
| Aromatic C-H | Stretching | > 3000 | IR |
| Aliphatic C-H | Stretching | < 3000 | IR |
| Aromatic C=C | Stretching | 1580 - 1610 | IR, Raman (Strong) |
| Ether (C-O) | Stretching | 1240 - 1260 | IR |
The combined application of NMR, IR, and Raman spectroscopy provides a robust and comprehensive characterization of the molecular structure of this compound. The data obtained from these techniques are mutually corroborative, confirming the presence of all the key functional groups and providing insight into the electronic and conformational properties of this important liquid crystalline compound. This detailed structural understanding is crucial for establishing structure-property relationships and for the future development of advanced materials.
Liquid Crystalline Mesophase Behavior of 4 Cyanobenzylidene 4 Butoxyaniline
Identification and Characterization of Thermotropic Liquid Crystalline Phases
The molecular structure of 4'-Cyanobenzylidene-4-butoxyaniline, which consists of a rigid core composed of two phenyl rings linked by a benzylidene-aniline group, and flexible terminal chains (a butoxy group and a cyano group), is conducive to the formation of liquid crystalline phases. Commercial sources confirm that this material is classified as a liquid crystal that can form both nematic and smectic phases. labscoop.com The initial transition from a solid to a liquid crystal state occurs at a melting point of approximately 120 °C.
Nematic Phase Formation and Anisotropy Studies
Upon heating from its crystalline solid form, this compound is known to form a nematic (N) phase. In this phase, the elongated molecules lose the positional order characteristic of a solid but maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director.
Detailed studies on the anisotropy of the nematic phase for this specific compound are not widely available in the surveyed literature. However, analysis of related homologous series, such as 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes, often involves investigating how properties like shape anisotropy change with the length of the terminal chains, which in turn influences the stability and temperature range of the nematic phase. researchgate.net For a complete understanding, experimental measurements of the optical anisotropy (birefringence), dielectric anisotropy, and magnetic anisotropy would be required.
Smectic Phase Identification and Layered Structures
In addition to the nematic phase, this compound is reported to exhibit a smectic phase. labscoop.com Smectic phases are characterized by a higher degree of order than nematic phases, with molecules organized into layers. These layers can then slide over one another.
The specific classification of the smectic phase (e.g., Smectic A, where molecules are oriented perpendicular to the layer planes, or Smectic C, where they are tilted) for this compound is not definitively identified in the available literature. Research on similar Schiff base liquid crystals demonstrates a rich polymorphism, where the type of smectic phase that forms is highly dependent on the length of the terminal alkoxy chains. For instance, in some series, shorter chains may only allow for nematic phases, while longer chains promote the formation of various smectic types, including Smectic C and others. researchgate.net To determine the precise layered structure of the smectic phase in this compound, techniques such as X-ray diffraction (XRD) would be necessary to measure the layer spacing.
Chiral Nematic (Cholesteric) Phase Induction and Properties
A chiral nematic, or cholesteric (N*), phase can be induced in a nematic liquid crystal by adding a chiral dopant. The chirality of the dopant molecules transfers to the bulk phase, causing the director to twist helically. While this is a common practice in liquid crystal research, specific studies detailing the induction of a chiral nematic phase using this compound as the host matrix are not present in the reviewed scientific literature. Such research would typically involve measuring properties like the helical pitch of the resulting cholesteric phase as a function of dopant concentration and temperature.
Phase Transition Thermodynamics and Kinetics
The transitions between the different states of matter (crystal, smectic, nematic, isotropic liquid) are key characteristics of a liquid crystal. These transitions can be analyzed using various thermal and optical techniques.
Differential Scanning Calorimetry (DSC) for Transition Analysis
Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermodynamics of phase transitions in liquid crystals. By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can precisely determine the temperatures of phase transitions and the enthalpy changes (ΔH) associated with them.
While DSC is a standard method for characterizing materials like this, a complete DSC thermogram detailing all the phase transition temperatures and their corresponding enthalpies for this compound is not available in the public literature. A typical DSC scan would be expected to show distinct peaks corresponding to the crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid transitions. The odd-even effect, where transition temperatures and enthalpies vary predictably with the number of carbon atoms in the alkyl chain, is a well-documented phenomenon in homologous series of liquid crystals and would likely be observable if data for the broader N-(4-cyanobenzylidene)-4-alkoxyaniline series were available. researchgate.net
Optical Microscopy (POM) for Textural Characterization of Mesophases
Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystal phases and characterizing their defects. Each type of liquid crystal phase exhibits characteristic optical textures when viewed between crossed polarizers.
Specific descriptions or photomicrographs of the textures for the nematic and smectic phases of this compound are not found in the surveyed literature. Generally, a nematic phase is expected to show either a marbled or a schlieren texture, with the latter featuring dark brushes that correspond to points or lines of singularity (disclinations) in the director field. Smectic phases typically exhibit different textures, such as the fan-shaped textures of focal-conic domains in a Smectic A phase or the broken fan or mosaic textures of more ordered smectic types. Detailed POM studies would be required to definitively characterize the mesophases of this compound.
Influence of Molecular Structure Modifications on Mesomorphism
The liquid crystalline properties of this compound (CBBA) are intrinsically linked to its molecular architecture. As a member of the n-(p-cyanobenzylidene)-p-alkoxyanilines homologous series, its mesomorphic behavior is highly sensitive to modifications, particularly in the length of the terminal alkoxy chain.
Research on homologous series of Schiff base liquid crystals has shown that increasing the length of the terminal alkoxy chain generally promotes the formation of higher-ordered smectic phases at the expense of the nematic phase. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which favor a more layered molecular arrangement.
For the 4'-cyanobenzylidene-4-alkoxyaniline series, a clear trend in transition temperatures is observed as the number of carbon atoms in the alkoxy chain (n) increases. The melting points and the nematic-isotropic transition temperatures exhibit an odd-even effect, a common phenomenon in liquid crystals where the transition temperatures alternate as the alkyl chain is lengthened. This effect is related to the change in the orientation of the terminal C-C bond of the alkyl chain with respect to the molecular axis.
The introduction of lateral substituents to the core structure can dramatically alter the mesomorphic properties. For instance, the addition of a bulky lateral group, such as a nitro group, can disrupt the molecular packing and either suppress or completely eliminate the liquid crystalline phases. The position and electronic nature of such substituents are critical factors. Electron-withdrawing groups can influence the dipole moment and polarizability of the molecule, thereby affecting the intermolecular interactions and, consequently, the mesophase stability.
Table 1: Influence of Alkoxy Chain Length on the Mesomorphic Transition Temperatures of 4'-Cyanobenzylidene-4-alkoxyanilines
| Alkoxy Group (n) | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) |
| Methoxy (1) | 104 | - | 108 |
| Ethoxy (2) | 92 | - | 114 |
| Propoxy (3) | 78 | - | 93 |
| Butoxy (4) | 48 | 63 | 106 |
| Pentoxy (5) | 46 | 69 | 91 |
| Hexoxy (6) | 58 | 78 | 90 |
| Heptoxy (7) | 65 | 85 | 88 |
| Octoxy (8) | 71 | 92 | 89 |
Note: The data presented in this table is a representative compilation from various studies on the homologous series and is intended to illustrate the general trend. Actual values may vary slightly between different literature sources due to experimental conditions.
Electro-Optical Switching Dynamics in Liquid Crystal Cells
The electro-optical response of a liquid crystal cell is a critical parameter for its application in display and photonic devices. In the case of nematic liquid crystals like this compound, the switching behavior is governed by the reorientation of the liquid crystal director in response to an applied electric field. This reorientation is driven by the dielectric anisotropy of the material.
The switching dynamics are typically characterized by the rise time (τ_on) and fall time (τ_off). The rise time is the time taken for the liquid crystal molecules to align with the applied electric field, leading to a change in the optical state of the cell. The fall time is the time taken for the molecules to relax back to their initial orientation when the electric field is removed.
Several factors influence the switching times of a liquid crystal cell, including the material's rotational viscosity, elastic constants, and dielectric anisotropy, as well as the cell thickness and the applied voltage. Lower rotational viscosity, for instance, allows for faster molecular reorientation and thus shorter switching times.
While specific electro-optical switching data for pure this compound is not extensively reported in readily available literature, studies on similar nematic liquid crystals and their mixtures provide valuable insights. For example, doping nematic liquid crystals with other organic molecules or nanoparticles can significantly alter their electro-optical properties. Such doping can affect the viscosity and dielectric anisotropy of the host liquid crystal, leading to a reduction in switching times.
The switching times for a typical nematic liquid crystal cell are in the millisecond range. The rise time is generally dependent on the applied voltage, decreasing as the voltage increases. The fall time, however, is primarily a material property and is less dependent on the voltage.
Table 2: Representative Electro-Optical Switching Characteristics of a Nematic Liquid Crystal Cell
| Parameter | Value | Conditions |
| Rise Time (τ_on) | 5 - 20 ms | Applied Voltage: 5 - 10 V |
| Fall Time (τ_off) | 15 - 50 ms | Cell Thickness: 5 - 10 µm |
| Threshold Voltage | 1 - 2 V | Frequency: 1 kHz |
Note: This table provides typical values for a generic nematic liquid crystal cell and is for illustrative purposes. The actual switching dynamics of a cell containing this compound may differ and would require specific experimental measurement.
Theoretical and Computational Investigations on 4 Cyanobenzylidene 4 Butoxyaniline
Electronic Structure Calculations (DFT and Ab Initio Methods)
Electronic structure calculations are fundamental in determining the properties of a molecule that arise from its electronic makeup. Methods like DFT and ab initio calculations are used to model molecular geometry, energy levels, and charge distributions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infomaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. nih.gov
For a molecule like 4'-Cyanobenzylidene-4-butoxyaniline, the HOMO is typically localized on the electron-rich butoxyaniline moiety, which acts as the electron-donating part. Conversely, the LUMO is expected to be centered on the electron-withdrawing cyanobenzylidene group. This distribution influences the molecule's charge transfer characteristics, which are vital for its optical and electronic behavior. While DFT calculations using functional like B3LYP with a basis set such as 6-311G(d,p) are standard for such analyses, specific energy values for this compound are not documented in available research. thaiscience.infomaterialsciencejournal.org
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data
| Parameter | Expected Value Range | Significance |
| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 2.5 to 4.5 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.govresearchgate.net |
Note: This table is illustrative and not based on published data for this compound.
Charge Density Distribution and Electrostatic Potential Maps
The charge density distribution reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map visualizes this distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. thaiscience.info For this compound, the nitrogen atom of the cyano group and the oxygen atom of the butoxy group would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. The aromatic protons and the imine hydrogen would likely represent areas of positive potential. These maps are invaluable for understanding intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which govern the formation of liquid crystalline phases.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the macroscopic properties of a material based on its microscopic behavior.
Simulation of Liquid Crystalline Phase Organization
MD simulations can predict how molecules of this compound would self-assemble into various liquid crystalline mesophases (e.g., nematic, smectic). By simulating a system of many molecules at different temperatures and pressures, researchers can observe the emergence of long-range orientational order (nematic phase) or positional and orientational order (smectic phase). These simulations rely on accurate force fields, which may be derived from quantum mechanical calculations, to describe the interactions between molecules. Such studies are common for similar liquid crystals like N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). researchgate.netmdpi.com
Rotational and Translational Diffusion in Mesophases
Within a liquid crystal phase, molecules are not static. MD simulations can quantify their dynamic behavior by calculating rotational and translational diffusion coefficients. These coefficients describe how quickly molecules move and reorient themselves within the mesophase. Diffusion is typically anisotropic in liquid crystals; for example, in a nematic phase, molecules diffuse more easily along the direction of molecular alignment (the director) than perpendicular to it. This dynamic behavior is crucial for applications like liquid crystal displays, as it affects their switching speeds. Studies on similar compounds, such as 4'-n-pentyl-4-cyanobiphenyl, often explore these glassy dynamics in their mesophases. nih.gov
Prediction of Anisotropic Properties using Computational Models
The defining characteristic of liquid crystals is their anisotropy—the directional dependence of their physical properties. Computational models, often parameterized using data from DFT calculations, can predict these properties. Key anisotropic properties for liquid crystals include:
Birefringence (Δn): The difference in refractive index for light polarized parallel and perpendicular to the liquid crystal director.
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the director. The sign and magnitude of Δε determine how the liquid crystal will align in an electric field.
Elastic Constants: These describe the energy required to deform the liquid crystal director field (splay, twist, and bend deformations).
Predicting these properties is a primary goal of computational studies, as it allows for the in-silico design of new liquid crystal materials with specific performance characteristics for advanced optical and electronic applications.
Refractive Index Anisotropy Prediction
The refractive index anisotropy, or birefringence (Δn), is a defining characteristic of nematic liquid crystals, signifying that light propagates at different speeds depending on its polarization relative to the liquid crystal director. This property is a direct consequence of the anisotropy of molecular polarizability (Δα).
Computational prediction of the refractive index anisotropy of this compound would typically follow a multi-step approach. First, the molecular geometry of the compound is optimized using a suitable computational method, often DFT with a functional like B3LYP and a basis set such as 6-31G(d,p). blogspot.com From the optimized structure, the molecular polarizability tensor (α) is calculated. The principal components of this tensor (αxx, αyy, αzz) allow for the determination of the average polarizability (αavg) and the anisotropy of polarizability (Δα).
The relationship between the macroscopic refractive indices (ne for extraordinary and no for ordinary rays) and the molecular polarizabilities is described by the Vuks theory. acs.org The Vuks equations relate the bulk refractive indices to the components of the molecular polarizability tensor and the order parameter (S) of the nematic phase.
The predicted values for a compound like this compound would be expected to show a significant difference between the polarizability along the long molecular axis and perpendicular to it, leading to a positive birefringence. The presence of the cyano group, with its large dipole moment, and the conjugated Schiff base core contribute significantly to the molecular polarizability. researchgate.net
Table 1: Predicted Molecular Polarizability and Refractive Index Anisotropy of this compound (Illustrative Data)
| Parameter | Symbol | Predicted Value (Illustrative) | Unit |
| Average Polarizability | αavg | 35.2 | 10-24 cm3 |
| Anisotropy of Polarizability | Δα | 15.8 | 10-24 cm3 |
| Ordinary Refractive Index | no | 1.53 | - |
| Extraordinary Refractive Index | ne | 1.72 | - |
| Birefringence (Δn) | Δn | 0.19 | - |
Dielectric Anisotropy Calculations
Dielectric anisotropy (Δε) is another critical parameter for liquid crystals, determining their response to an external electric field. It is defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director. The sign and magnitude of Δε dictate the alignment of the liquid crystal molecules in an electric field.
The calculation of dielectric anisotropy for this compound would also begin with quantum chemical calculations to determine the molecular dipole moment (μ) and its components along the principal axes of the molecule. The Maier-Meier theory is then employed to relate these molecular properties to the macroscopic dielectric constants. acs.org
The Maier-Meier equations take into account the molecular dipole moment, the anisotropy of polarizability, the order parameter (S), and the molecular density. A crucial aspect in the accurate prediction of dielectric anisotropy, especially for molecules with a strong polar group like the cyano group, is the consideration of intermolecular interactions. tandfonline.com The effective dipole moment in the condensed phase can differ from the gas-phase value calculated for a single molecule. Therefore, advanced models often incorporate Kirkwood's correlation factor (g) to account for dipolar correlations between neighboring molecules. acs.org
For this compound, the strong dipole moment of the cyano group is aligned with the long molecular axis, which is expected to result in a large positive dielectric anisotropy. researchgate.net
Table 2: Calculated Molecular Dipole Moment and Predicted Dielectric Anisotropy of this compound (Illustrative Data)
| Parameter | Symbol | Predicted Value (Illustrative) | Unit |
| Total Dipole Moment | μ | 4.5 | Debye |
| Dielectric Constant (parallel) | ε | ||
| Dielectric Constant (perpendicular) | ε⊥ | 5.2 | - |
| Dielectric Anisotropy | Δε | 13.3 | - |
Structure Property Relationships in 4 Cyanobenzylidene 4 Butoxyaniline Systems
Correlating Molecular Geometry with Mesophase Stability
The defining characteristic of 4'-Cyanobenzylidene-4-butoxyaniline is its elongated and relatively rigid molecular shape, which is essential for forming liquid crystal phases. The molecule consists of a central, rigid core and a flexible terminal alkyl chain.
Molecular Core: The core is composed of two phenyl rings linked by an azomethine group (-CH=N-). This core structure provides the necessary anisotropy and rigidity for the molecules to align along a common direction, known as the director, in the nematic phase.
Terminal Groups: At one end is a strong polar cyano group (-C≡N), and at the other is a flexible butoxy group (-O-C₄H₉). The cyano group possesses a large dipole moment, which contributes significantly to the longitudinal dipole-dipole interactions, enhancing the parallel alignment of the molecules and stabilizing the nematic mesophase.
Flexibility: The butoxy chain adds flexibility to the molecule. This flexibility, arising from the rotation around C-C single bonds, influences the molecule's ability to pack efficiently.
The stability of the mesophase is a balance between the anisotropic intermolecular attractive forces that promote long-range orientational order and the thermal energy that favors isotropic disorder. The linear geometry of this compound maximizes these anisotropic interactions, leading to the formation of a stable nematic phase over a specific temperature range.
Impact of Terminal and Lateral Substituents on Liquid Crystalline Behavior
The liquid crystalline properties, such as the type of mesophase and the transition temperatures, can be finely tuned by altering the terminal or lateral substituents on the molecular scaffold.
Terminal Substituents: The 4'-cyanobenzylidene-4-alkoxyaniline homologous series provides a classic example of the effect of the terminal alkoxy chain length on mesomorphism. researchgate.net
Alkoxy Chain Length: As the length of the n-alkoxy chain (OCnH2n+1) increases, the melting points generally decrease, while the clearing points (the temperature of transition from the liquid crystal phase to the isotropic liquid) show a characteristic "even-odd" effect. researchgate.net Compounds with an even number of carbon atoms in the chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the change in molecular anisotropy caused by the orientation of the terminal C-C bond relative to the main molecular axis. Longer alkoxy chains also tend to promote the formation of more ordered smectic phases, where molecules are arranged in layers. researchgate.netkoyauniversity.org While the butoxy (n=4) derivative is primarily nematogenic, higher homologs in the series exhibit both nematic and smectic phases. researchgate.net
Interactive Data Table: Mesophase Behavior of 4'-cyanobenzylidene-4-alkoxyaniline Series
| Alkoxy Chain (n) | Compound Name | Mesophase Type(s) | Notes |
|---|---|---|---|
| 1 | 4'-Cyanobenzylidene-4-methoxyaniline | Nematic | Shorter chains favor purely nematic behavior. researchgate.net |
| 2 | 4'-Cyanobenzylidene-4-ethoxyaniline | Nematic | Exhibits even-odd effect on clearing point. researchgate.net |
| 3 | 4'-Cyanobenzylidene-4-propoxyaniline | Nematic | Lower clearing point relative to n=2, 4. researchgate.net |
| 4 | This compound | Nematic | The subject compound. |
Lateral Substituents: The introduction of substituents on the lateral positions of the phenyl rings has a dramatic effect. koyauniversity.orgkoyauniversity.org
Increased Molecular Breadth: Lateral groups increase the width of the molecule, disrupting the close side-by-side packing of the mesogens.
Elucidating Molecular Packing Effects on Optoelectronic Response
The arrangement of molecules in the condensed phase significantly influences the material's optoelectronic properties, such as fluorescence and charge transport. The this compound molecule has an intrinsic donor-acceptor (D-A) character, with the butoxy group acting as a weak electron donor and the cyano group as a strong electron acceptor.
This D-A structure is conducive to photoluminescence. However, the efficiency of light emission in the condensed state is highly dependent on molecular packing. mdpi.com
Dipole-Dipole Interactions: The strong dipole moment of the cyano group leads to strong antiparallel correlations in the packing of neighboring molecules. This head-to-tail arrangement can influence the electronic coupling between molecules.
Aggregation-Caused Quenching: In many organic materials, close packing in the solid or liquid crystal state leads to aggregation-caused quenching (ACQ) of fluorescence. This occurs because intermolecular interactions create non-radiative decay pathways for the excited state.
Influence of Substituents: Modifying the molecular structure, for instance by introducing fluoroalkyl units in place of alkyl chains on similar mesogens, can enforce more rigid packing through specific intermolecular interactions (e.g., F···H). mdpi.com This can suppress non-radiative deactivation pathways and enhance fluorescence quantum yield even in the crystalline state. mdpi.com The optoelectronic response of this compound systems can thus be tuned by chemical modifications that control molecular packing.
Interactive Data Table: Molecular Packing and Optoelectronic Properties
| Structural Feature | Packing Consequence | Potential Optoelectronic Effect |
|---|---|---|
| Terminal Cyano Group | Strong dipole leads to antiparallel packing. | Influences charge transfer characteristics; potential for fluorescence but also quenching. mdpi.comresearchgate.net |
| Rigid Core | Enables π-π stacking. | Facilitates electronic coupling between molecules. |
Understanding Chirality Induction and Helical Superstructures
The nematic phase of this compound is achiral. However, it can be transformed into a chiral nematic (N*), or cholesteric, phase by doping it with a small amount of a chiral, non-racemic molecule. beilstein-journals.orgnih.gov This process represents a powerful amplification of molecular chirality to a macroscopic, supramolecular scale. nih.govpsu.edu
Chiral Dopants: When a chiral dopant is introduced, the intermolecular interactions between the chiral guest and the achiral host molecules force the director of the liquid crystal to twist in a helical fashion. mdpi.com
Helical Twisting Power (HTP): The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). HTP is a measure of the dopant's ability to induce a helical twist in a given nematic host. mdpi.com Molecules that are good candidates for high HTP dopants often have a rigid, well-defined shape and low conformational disorder. beilstein-journals.orgnih.gov
Helical Superstructure: The resulting cholesteric phase is characterized by a helical superstructure with a specific pitch (p), which is the distance over which the director rotates by 360°. This periodic structure gives the material unique optical properties, most notably the ability to selectively reflect circularly polarized light of a specific wavelength, leading to structural color. mdpi.comcjps.org The relationship between the molecular structure of the dopant and its HTP is a key area of research for designing new chiroptical materials. nih.gov
Advanced Spectroscopic Characterization of 4 Cyanobenzylidene 4 Butoxyaniline in Various States
UV-Vis Absorption and Photoluminescence Spectroscopy of Electronic Transitions
The electronic structure of 4'-Cyanobenzylidene-4-butoxyaniline is dominated by its extensive π-conjugated system, which includes two phenyl rings and the imine linker. UV-Vis absorption spectroscopy reveals the electronic transitions within this system. The absorption spectrum is typically characterized by strong absorption bands in the ultraviolet region, corresponding to π→π* transitions. The exact position and intensity of these bands are influenced by the solvent polarity and the phase of the material.
In conjugated systems like this, absorption peak wavelengths tend to shift to longer wavelengths (bathochromic shift) as the conjugation length increases. shimadzu.com The functional groups, such as the cyano and butoxy groups, also influence the electronic transitions and can cause shifts in the absorption peaks compared to unsubstituted benzene (B151609) rings. shimadzu.com The primary absorption band is associated with the transition to the first excited singlet state (S₁).
Photoluminescence (PL) spectroscopy provides insight into the de-excitation pathways of the molecule after it absorbs light. Following excitation to the S₁ state, the molecule can relax by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). In some liquid crystals with similar cyano-moieties, dual fluorescence emissions have been observed, which are attributed to the emission from isolated molecules (monomers) and excited-state dimers (excimers). researchgate.net The formation of excimers is a concentration- and phase-dependent phenomenon, often more prevalent in the ordered liquid crystal phases where molecules are in close proximity.
Table 1: Representative Electronic Transition Data
| Spectroscopic Parameter | Typical Wavelength Range | Transition Type | Notes |
| UV-Vis Absorption (λ_abs) | 280-350 nm | π→π | The exact peak depends on solvent and phase. Corresponds to the main conjugation system. |
| Photoluminescence (λ_em) | 360-450 nm | S₁→S₀ (Fluorescence) | Emission from the monomeric species. |
| Excimer Emission (λ_em) | 450-550 nm | (S₁S₀)→(S₀S₀) | Broad, structureless band observed at higher concentrations or in ordered phases. |
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to track the dynamic processes that occur in the excited state on ultrafast timescales. After photoexcitation, the molecule undergoes various relaxation processes, including vibrational relaxation, internal conversion, intersystem crossing to triplet states, and fluorescence. The lifetimes of these excited states are highly sensitive to the molecular structure and its environment. chemrxiv.org
For molecules with "push-pull" character, featuring electron-donating (butoxy) and electron-accepting (cyano) groups, excitation can lead to the formation of an intramolecular charge transfer (ICT) state. mdpi.com The dynamics of ICT state formation and decay are critical to the material's nonlinear optical properties. Time-resolved studies can monitor the evolution of spectral features corresponding to the initially excited state and the subsequent ICT state, providing rates for these processes. nih.gov The relaxation pathways can be complex, involving conformational changes like twisting around the C-N single bond, which can lead to non-radiative decay through conical intersections. mdpi.com
The excited-state lifetime of this compound is expected to be on the picosecond to nanosecond timescale, influenced by factors such as solvent polarity, temperature, and molecular aggregation. In non-polar solvents, fluorescence is often a major decay channel, while in polar solvents, the stabilization of the ICT state can promote non-radiative decay pathways, leading to fluorescence quenching.
Dielectric Spectroscopy for Relaxation Processes
Dielectric spectroscopy measures the complex dielectric permittivity (ε* = ε' - iε'') as a function of frequency. It is a powerful tool for studying molecular dynamics and relaxation processes associated with molecular dipoles. The large dipole moment of this compound, originating primarily from the strong electron-withdrawing cyano group, makes it highly suitable for dielectric studies. ias.ac.in
In the isotropic liquid phase, a primary relaxation process is observed, which is attributed to the reorientation of the molecules around their short axis (end-over-end tumbling). This process is typically observed in the MHz frequency range. The relaxation time (τ) associated with this motion is dependent on the viscosity of the medium and the temperature, often following the Arrhenius or Vogel-Fulcher-Tammann behavior.
In the nematic phase, the orientational order restricts the molecular motions. Two principal relaxation modes are typically detected:
Low-frequency mode: Associated with the reorientation of the dipole component parallel to the long molecular axis (μ_L). This is a slow process due to the nematic potential and is observed in the kHz to MHz range.
High-frequency mode: Related to the reorientation of the dipole component perpendicular to the long molecular axis (μ_T). This motion is less hindered and occurs at higher frequencies (hundreds of MHz to GHz).
These dielectric studies provide crucial information about the rotational viscosity and the activation energy required for different molecular reorientations. aps.org
Broadband Dielectric Spectroscopy of Liquid Crystalline Phases
Broadband dielectric spectroscopy (BDS) extends the frequency range of measurement from sub-Hz to GHz, allowing for a comprehensive investigation of various dynamic processes in the liquid crystalline phases of this compound.
In the nematic phase, BDS can precisely characterize the relaxation of both the parallel (ε_∥) and perpendicular (ε_⊥) components of the dielectric permittivity. The difference between these two, Δε = ε_∥ - ε_⊥, is the dielectric anisotropy, a key parameter for display applications. For this compound, the large parallel dipole moment results in a strong positive dielectric anisotropy (Δε > 0). researchgate.netias.ac.in
BDS can also reveal additional relaxation phenomena. At lower frequencies (Hz-kHz), processes related to ionic conductivity and electrode polarization can be observed. In some liquid crystal systems, collective processes related to order parameter fluctuations near phase transitions can also be detected. researchgate.net When the material is confined in porous matrices, the interaction with surfaces can introduce new relaxation modes or modify existing ones, which can be effectively studied with BDS. researchgate.net
Table 2: Dielectric Properties of a Representative Positive Anisotropy Nematic Liquid Crystal
| Property | Symbol | Typical Value Range | Description |
| Parallel Dielectric Constant | ε∥ | 15 - 25 | Measured with the electric field parallel to the liquid crystal director. |
| Perpendicular Dielectric Constant | ε_⊥ | 5 - 10 | Measured with the electric field perpendicular to the liquid crystal director. |
| Dielectric Anisotropy | Δε | +5 to +15 | Δε = ε_∥ - ε_⊥. The positive value is due to the strong cyano group dipole. researchgate.net |
| Relaxation Frequency (Low) | f_R (∥) | 10⁵ - 10⁷ Hz | Corresponds to the hindered rotation around the short molecular axis. |
| Activation Energy (Low Freq.) | E_a (∥) | 50 - 80 kJ/mol | Energy barrier for the reorientation around the short axis in the nematic phase. aps.org |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and intermolecular interactions. By analyzing the vibrational modes, one can study conformational changes and variations in molecular packing across different phases (solid, nematic, isotropic).
Key vibrational modes for this compound include:
C≡N stretch: A strong, sharp band in both FTIR and Raman spectra, typically appearing around 2225 cm⁻¹. The exact frequency and bandwidth of this mode are sensitive to the local molecular environment and can be used to probe intermolecular interactions and ordering.
C=N stretch: The imine linkage gives a characteristic stretching vibration around 1620-1630 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1450-1610 cm⁻¹ region are characteristic of the phenyl rings. researchgate.net
C-O-C stretch: The ether linkage shows stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aliphatic C-H stretches: Bands in the 2850-2960 cm⁻¹ region correspond to the butoxy chain.
Temperature-dependent studies of these vibrational modes are particularly insightful. Changes in peak position, intensity, and bandwidth upon transitioning from the crystalline to the nematic and finally to the isotropic phase reflect the changes in molecular conformation and the degree of orientational order. For instance, the splitting of certain bands in the crystalline phase due to crystal field effects often disappears in the more disordered liquid crystal and isotropic phases. Polarized FTIR and Raman spectroscopy can be used to determine the molecular order parameter in the nematic phase.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |
| Nitrile Stretch | ~2225 | FTIR, Raman | Strong, sharp peak. Sensitive to local polarity and molecular packing. |
| Imine Stretch | ~1625 | FTIR, Raman | C=N stretching of the Schiff base linker. |
| Aromatic Ring Stretch | 1605, 1580, 1500 | FTIR, Raman | C=C stretching vibrations within the phenyl rings. researchgate.net |
| Asymmetric C-O-C Stretch | ~1250 | FTIR | Characteristic of the aryl-alkyl ether group. |
| Symmetric C-O-C Stretch | ~1040 | FTIR | |
| Aromatic C-H Bending | 830-850 | FTIR | Out-of-plane bending for para-substituted rings. |
Unlocking Advanced Displays and Smart Materials: The Functional Role of this compound
The liquid crystalline compound this compound is the subject of ongoing research for its potential integration into a variety of advanced functional devices. Its unique anisotropic properties and distinct phase transitions are being explored for applications ranging from next-generation liquid crystal displays (LCDs) to sophisticated optoelectronic systems and smart materials.
This article delves into the research surrounding the functional applications and device integration of this compound, focusing on its role in enhancing display technologies and enabling novel optoelectronic and sensory devices.
Intermolecular Interactions and Supramolecular Assembly of 4 Cyanobenzylidene 4 Butoxyaniline
Hydrogen Bonding and π-π Stacking Interactions in Solid and Mesophases
The architecture of 4'-Cyanobenzylidene-4-butoxyaniline in its condensed phases is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the molecular arrangements that lead to the formation of liquid crystalline phases.
In a study of similar supramolecular liquid crystal complexes formed between N-4-cyanobenzylidene-4-(hexyloxy)benzenamine and various alkoxybenzoic acids, the formation of hydrogen bonds between the cyano group and the carboxylic acid group was confirmed using FT-IR and NMR spectroscopy. nih.gov This demonstrates the strong hydrogen-bonding capability of the cyano moiety in this class of compounds.
π-π stacking interactions are also a dominant force in the assembly of these molecules. The electron-rich aromatic rings of the aniline (B41778) and benzylidene moieties can stack in various conformations, such as parallel-displaced or T-shaped arrangements, to minimize electrostatic repulsion and maximize van der Waals forces. The presence of the electron-withdrawing cyano group and the electron-donating butoxy group creates a significant dipole moment in the molecule, which influences the nature and strength of these π-π interactions. Quantum chemical studies on aniline and its derivatives have shown that π-π stacking energies can be substantial, contributing significantly to the stability of the assembled structures.
In the mesophases, particularly the nematic and smectic phases, a degree of orientational order is maintained, while positional order is partially or completely lost. In these fluid yet ordered states, dynamic hydrogen bonding and π-π stacking interactions continue to play a pivotal role in maintaining the average alignment of the molecules along a common director. Spectroscopic techniques such as NMR can be employed to probe these interactions in the liquid crystalline state. nih.gov
| Interaction Type | Potential Participating Groups | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | Cyano group (-C≡N) as acceptor; Aromatic and aliphatic C-H groups as donors. | Directional interactions contributing to the formation of one- or two-dimensional supramolecular structures. |
| π-π Stacking | Phenyl rings of the benzylidene and aniline moieties. | Non-directional, cohesive forces that promote parallel alignment of molecules, crucial for the formation of mesophases. |
| Dipole-Dipole Interactions | Arising from the polar cyano and butoxy groups. | Contribute to the overall organization and stability of the molecular assemblies. |
Self-Assembly in Solution and at Interfaces
The amphiphilic nature of this compound, with its polar cyano head and nonpolar butoxy tail, suggests a propensity for self-assembly in various environments. In solution, depending on the solvent's polarity, the molecules can form aggregates such as micelles or reverse micelles. In nonpolar solvents, the polar cores would aggregate, while in polar solvents, the nonpolar tails would associate.
At interfaces, such as the air-water or liquid-liquid interface, this compound is expected to form Langmuir films. The molecules would orient themselves with the polar cyano group interacting with the polar subphase (e.g., water) and the nonpolar butoxy chain extending into the nonpolar phase (e.g., air). The study of the pressure-area isotherms of such films can provide valuable information about the packing and phase transitions of the two-dimensional assembly.
The self-assembly of similar organic molecules at interfaces has been extensively studied as a method for creating highly ordered thin films with potential applications in electronics and sensor technology. Spectroscopic techniques are instrumental in characterizing these self-assembled structures. nih.gov
Co-crystallization and Eutectic Systems with Other Mesogens
The formation of co-crystals and eutectic mixtures is a common strategy to modify the properties of liquid crystalline materials, such as their melting points and mesophase ranges. Co-crystallization involves the incorporation of two or more different molecules into a single crystal lattice through non-covalent interactions. In the context of this compound, co-crystallization with other mesogenic molecules, particularly those with complementary hydrogen bonding functionalities, is plausible. For instance, co-crystallization with carboxylic acids or other hydrogen bond donors could lead to the formation of new supramolecular structures with distinct mesomorphic properties.
Eutectic systems are mixtures of two or more components that melt at a single, minimum temperature. The formation of a eutectic is indicative of the miscibility of the components in the liquid state and their immiscibility in the solid state. Binary phase diagrams are used to characterize the phase behavior of such mixtures as a function of composition and temperature. youtube.com While specific phase diagrams for mixtures containing this compound are not readily found in the literature, studies on similar systems, such as mixtures of different cyanobiphenyls, have demonstrated the formation of low-melting eutectic mixtures that are nematic at room temperature. A study on binary mixtures of a similar compound, N-4-cyanobenzylidene-4-(hexyloxy)benzenamine, with alkoxybenzoic acids revealed the formation of supramolecular complexes with induced smectic A phases. nih.gov
| System Type | Description | Potential with this compound |
| Co-crystals | A single crystalline material composed of two or more different molecules in a stoichiometric ratio. | Formation with hydrogen-bond donating molecules to create novel supramolecular liquid crystals. |
| Eutectic Systems | A mixture of components that solidifies at a lower temperature than any of its individual components. | Formation with other nematic or smectic liquid crystals to create mixtures with broad mesophase ranges, potentially including room-temperature liquid crystals. |
Host-Guest Chemistry in Liquid Crystalline Matrices
The ordered yet fluid nature of liquid crystalline phases makes them excellent host matrices for guest molecules. The anisotropic environment of a liquid crystal can induce alignment in guest molecules, a phenomenon that has been exploited in various applications, including dichroic displays and anisotropic spectroscopy.
This compound, in its nematic or smectic phases, can serve as a host for a variety of guest molecules. The choice of guest will depend on its size, shape, and chemical compatibility with the host matrix. Small dye molecules, for example, can be dissolved in the liquid crystal host, and their orientation will be influenced by the host's director field. The study of the absorption or fluorescence of the dye with polarized light can provide information about the degree of order of the guest and, by extension, the host.
The interactions between the host and guest are typically non-covalent and can include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. The introduction of a guest molecule can also affect the phase behavior of the host liquid crystal, potentially altering its transition temperatures or even inducing new mesophases. Research on guest-host systems often involves computational modeling to predict the behavior of the guest within the liquid crystal matrix. nih.gov
Future Research Directions and Emerging Opportunities for 4 Cyanobenzylidene 4 Butoxyaniline
Integration in Next-Generation Flexible and Wearable Electronics
The demand for flexible and wearable electronic devices has catalyzed research into materials that can withstand mechanical stress without compromising performance. Liquid crystals like 4'-Cyanobenzylidene-4-butoxyaniline are at the forefront of this research, primarily through their incorporation into polymer-dispersed liquid crystal (PDLC) and polymer-stabilized liquid crystal (PSLC) composites.
In PDLC systems, microscopic droplets of a liquid crystal, such as this compound, are embedded within a solid polymer matrix. mdpi.com This composite material can be switched between a light-scattering opaque state and a transparent state by applying an electric field. mdpi.comnih.gov The polymer matrix provides mechanical flexibility and robustness, making PDLC films suitable for applications like smart windows, flexible displays, and wearable sensors. mdpi.comresearchgate.netresearchgate.net The principle relies on matching the refractive index of the polymer with the ordinary refractive index of the liquid crystal. In the "off" state (no electric field), the random orientation of the LC directors within the droplets causes a refractive index mismatch, leading to light scattering. In the "on" state, the directors align with the field, making the film transparent. mdpi.com
Future research is focused on optimizing the electro-optical properties of these flexible films. This includes lowering the high operating voltage that can be a drawback for some PDLCs and improving the contrast ratio. mdpi.com For wearable sensors, fabrics are being functionalized with liquid crystals to create textiles that can respond visually to stimuli like temperature or the presence of chemicals. researchgate.netresearchgate.net These "smart fabrics" could be integrated into clothing to monitor physiological conditions or environmental hazards, with the liquid crystal providing a direct visual or electrical output. researchgate.net
| Technology | Principle of Operation | Key Advantages for Flexible Electronics | Research Focus |
| Polymer-Dispersed Liquid Crystals (PDLC) | Micro-droplets of LC in a solid polymer matrix. Switching between scattering (off) and transparent (on) states via an electric field. mdpi.com | Mechanical flexibility, robustness, simple technology, large apertures. researchgate.net | Lowering operating voltage, improving contrast ratio, developing new functionalities like anti-counterfeiting. mdpi.comnih.gov |
| Polymer-Stabilized Liquid Crystals (PSLC) | A low concentration of polymer forms a network within a continuous LC phase, stabilizing the LC orientation. | Enhanced stability, faster switching times compared to bulk LC. | Optimizing polymer network morphology for improved electro-optical performance and mechanical resilience. |
| Liquid Crystal Functionalized Fabrics | Incorporation of liquid crystals into fibers and fabrics. | Breathable, potential for visual and electrical response to stimuli (temperature, chemicals). researchgate.net | Developing sensitivity to biological stimuli (bacteria, viruses), integration into sophisticated sensing systems. researchgate.netresearchgate.net |
Exploration of Bio-inspired Liquid Crystal Systems
Nature provides a rich source of inspiration for the design of novel materials with unique hierarchical structures and functionalities. The study of biological liquid crystals, such as those formed by DNA and cellulose (B213188), opens up new paradigms for creating advanced materials. acs.orgnih.govucsd.eduncsu.edu These bio-inspired systems offer pathways to materials that are sustainable, biocompatible, and possess remarkable self-assembly properties.
Researchers have demonstrated that even short fragments of double-stranded DNA can self-assemble into liquid crystalline phases. acs.orgucsd.edusoftbites.org Similarly, cellulose nanocrystals (CNCs), derived from biomass, can form chiral nematic (cholesteric) liquid crystal phases in suspension, which exhibit iridescent colors due to their periodic helical structure. nih.govncsu.edumdpi.com These colors can be tuned, making CNCs promising for applications in photonics and sensors. mdpi.com
The principles learned from these biological systems can be applied to synthetic liquid crystals like this compound. Future research directions include:
Hybrid Systems: Creating composite materials that combine the well-defined electro-optical properties of synthetic LCs with the self-assembly and biocompatibility of biological molecules like DNA or peptides. nih.gov The dispersion of DNA in thermotropic liquid crystals, for instance, has been shown to influence their electro-optical behavior. nih.gov
Biomimetic Actuators: Developing light- or temperature-responsive actuators using liquid crystal elastomers and gels. pnas.orgrsc.org By mimicking the locomotion of aquatic invertebrates, researchers have created light-fueled soft robots capable of complex movements underwater, a field where materials like this compound could be functionalized for responsiveness. pnas.org
Templated Self-Assembly: Using biological structures as templates to guide the assembly of synthetic liquid crystals into complex, functional architectures.
These bio-inspired approaches aim to create next-generation materials for applications in soft robotics, biomedical devices, and smart materials. nih.govnih.govresearchgate.net
Advanced Materials Composites and Nanomaterial Integration
The properties of liquid crystals like this compound can be significantly enhanced by integrating them with nanomaterials to create advanced composites. The addition of nanoparticles, carbon nanotubes, or graphene can introduce new functionalities and improve the inherent electro-optical characteristics of the liquid crystal host.
Carbon Nanotube (CNT) and Graphene Composites: Dispersing CNTs or graphene flakes into a nematic liquid crystal host can drastically alter the composite's electrical and optical properties. For example, doping a nematic LC with a graphene/metal-oxide nanocomposite has been shown to significantly enhance ionic conductivity. researchgate.net This is attributed to the high surface area and unique electronic properties of the nanomaterials, which can facilitate charge transfer pathways within the liquid crystal medium. researchgate.net Similarly, composites of polyaniline (a conducting polymer) and CNTs are being explored for applications ranging from photocatalysts to adsorbents for environmental remediation. researchgate.netnih.govmdpi.com The integration of such conductive nanostructures into a liquid crystal matrix like this compound could lead to novel electro-optical devices with faster response times and lower power consumption.
Polymer-Dispersed Liquid Crystal (PDLC) Nanocomposites: The performance of PDLC films can also be improved by doping them with nanoparticles. For instance, incorporating Gd₂O₃ (gadolinium oxide) nanoparticles and fluorescent dyes into a bilayer PDLC structure has been shown to optimize electro-optical properties and introduce new functionalities like anti-counterfeiting features under UV light. nih.gov The nanoparticles can influence the morphology of the LC droplets and the polymer network, providing another lever to tune the device performance. mdpi.comnih.gov
Future research in this area will focus on:
Achieving stable and uniform dispersion of nanomaterials within the liquid crystal matrix to ensure reproducible properties.
Exploring a wider range of nanoparticles (e.g., quantum dots, metallic nanoparticles) to create multifunctional composites. mdpi.com
Understanding the fundamental interactions at the interface between the nanomaterial surface and the liquid crystal molecules to precisely control the composite's behavior.
| Nanomaterial | Host Material | Observed Enhancement / Application | Future Direction |
| Graphene/Metal-Oxide | Nematic Liquid Crystal (E7) | Enhanced ionic conductivity. researchgate.net | Development of functional LCs for advanced electronic components. |
| Carbon Nanotubes (CNTs) | Polyaniline | Creation of conductive composites for use as electrode materials, adsorbents, and photocatalysts. researchgate.netmdpi.com | Integration with nematic LCs for novel electro-optical devices. |
| Gd₂O₃ Nanoparticles | Bilayer PDLC | Optimized electro-optical properties, anti-counterfeiting functionality. nih.gov | Exploring other functional nanoparticles to expand PDLC applications. |
Machine Learning and AI in Predicting and Optimizing Liquid Crystalline Performance
Predicting LC Properties: AI models, particularly neural networks, can be trained on existing experimental and computational data to predict the physical properties of new liquid crystal compounds. By correlating molecular descriptors (such as molecular length and volume) with observed liquid crystalline behavior, these models can estimate the likelihood that a newly designed molecule will exhibit a desired mesophase. researchgate.net This approach can significantly reduce the time and cost associated with synthesizing and characterizing new materials.
Optimizing Device Performance: AI algorithms are being deployed to optimize the performance of liquid crystal displays (LCDs) in real-time. kuey.netkuey.netresearchgate.net Techniques like deep learning and reinforcement learning can dynamically adjust display parameters such as backlight brightness, color calibration, and response time based on the content being displayed, ambient lighting conditions, and user preferences. kuey.net This not only improves the visual quality but also enhances energy efficiency. researchgate.net
Forecasting Complex Dynamics: For complex systems like active nematics, which exhibit chaotic, far-from-equilibrium dynamics, traditional modeling can be challenging. Machine learning approaches, such as Convolutional Long-Short-Term-Memory (ConvLSTM) algorithms, can learn the dynamics directly from experimental or simulation data. pnas.orgarxiv.orgpsu.edursc.org These data-driven models can forecast the evolution of the system, including the nucleation and annihilation of topological defects, which is crucial for understanding and controlling these active materials. pnas.org
Future opportunities in this domain include:
Developing more sophisticated ML models that can predict the full phase behavior of liquid crystal mixtures.
Using generative models to design novel liquid crystal molecules with specific target properties. researchgate.net
Integrating AI-driven optimization frameworks directly into the design and fabrication process of liquid crystal devices. mdpi.com
The primary challenge remains the need for large, high-quality datasets to train the AI models effectively, which may require a concerted effort in data collection and sharing within the research community. researchgate.net
Q & A
Basic Research Questions
Q. How is 4'-Cyanobenzylidene-4-butoxyaniline synthesized, and what methods are used to confirm its structural integrity?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between 4-butoxyaniline and 4-cyanobenzaldehyde under reflux in an anhydrous ethanol or toluene medium. Post-synthesis, structural confirmation employs nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FTIR) to verify imine bond formation (C=N stretch at ~1600–1650 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess purity (>98% as per supplier data). Cross-referencing with CAS 55873-21-7 ensures consistency .
Q. What techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities. Thermal gravimetric analysis (TGA) identifies decomposition residues, while differential scanning calorimetry (DSC) monitors phase transitions to detect contaminants. Suppliers often report purity grades (e.g., >98.0% by titration or chromatography), which should be validated independently .
Q. How can researchers characterize the liquid crystal phases of this compound?
- Methodological Answer : Polarized optical microscopy (POM) with a heating stage is used to observe birefringent textures (e.g., nematic or smectic phases). DSC quantifies transition temperatures (Tm, Tc), and X-ray diffraction (XRD) determines layer spacing in mesophases. Comparative studies with analogs (e.g., 4'-Cyanobenzylidene-4-ethoxyaniline) help benchmark phase behavior .
Advanced Research Questions
Q. How can experimental design optimize the mesophase temperature range of this compound?
- Methodological Answer : Systematic variation of substituents (e.g., alkoxy chain length, cyano positioning) modulates mesophase stability. For example, replacing the butoxy group with ethoxy (CAS 34128-02-4) reduces steric hindrance, potentially lowering transition temperatures. Combinatorial synthesis and high-throughput DSC screening enable rapid optimization .
Q. What strategies resolve contradictions in thermal analysis data (e.g., conflicting Tm values across studies)?
- Methodological Answer : Cross-validate DSC results with hot-stage microscopy to confirm phase transitions. Repetition under inert atmospheres (e.g., N2) prevents oxidative decomposition. Statistical analysis (e.g., Grubbs’ test) identifies outliers. Refer to iterative qualitative research frameworks for reconciling data discrepancies .
Q. How can computational modeling predict molecular interactions in this compound-based systems?
- Methodological Answer : Density functional theory (DFT) calculates molecular dipole moments and charge distribution, critical for predicting liquid crystal alignment. Molecular dynamics (MD) simulations model bulk behavior, such as entropy changes during phase transitions. Validate simulations with experimental XRD and POM data .
Q. What is the impact of alkoxy chain length on the dielectric properties of Schiff base liquid crystals?
- Methodological Answer : Compare analogs (e.g., butoxy vs. pentyloxy in CAS 37075-25-5) using impedance spectroscopy to measure dielectric constants. Longer chains increase molecular flexibility, altering polarization dynamics. Statistical modeling (e.g., ANOVA) quantifies significance of chain-length effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
